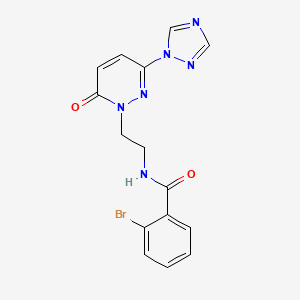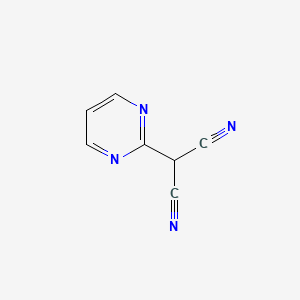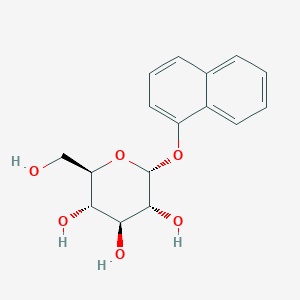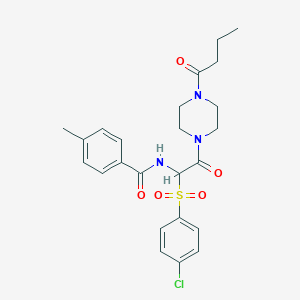
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide” involves the use of 4-chloroaniline as a raw material . It is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients .Molecular Structure Analysis
The molecular formula of “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is C15H10Cl3NO2 . The average mass is 308.159 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” include a melting point of 159-161 °C, a density of 1.452±0.06 g/cm3, and it is a solid at room temperature . It is stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Insights
- The structural analysis of pyrazole derivatives, including compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide, reveals the planarity between phenyl and pyrazole rings, which may influence their chemical reactivity and potential as bioisosters of known bioactive compounds (Iulek et al., 1993).
- Innovative synthesis techniques have been developed for pyrazole derivatives, demonstrating their versatility as precursors for synthesizing polyfunctionalized heterocyclic compounds with significant pharmacological interest. This underscores the compound's utility in heterocyclic chemistry and drug discovery (El‐Mekabaty, 2014).
Biological and Pharmacological Potential
- Pyrazolecarboxamide derivatives have shown promising antimicrobial activities. For instance, studies on N-phenylpyrazine-2-carboxamides, which share structural similarities with the query compound, indicate significant in vitro activity against Mycobacterium tuberculosis. This highlights the compound's potential role in developing new antimycobacterial agents (Zítko et al., 2013).
- The antioxidant properties of pyrazolecarboxamide derivatives were investigated in the context of mitigating oxidative stress and DNA damage in biological models exposed to toxic substances. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related pathologies (Soliman et al., 2019).
Chemical and Material Science Applications
- Microwave-assisted synthesis techniques for pyrazole amides, including tetrazolyl pyrazole amides, indicate the compound's relevance in creating materials with bactericidal, pesticidal, herbicidal, and antimicrobial properties. This demonstrates the compound's potential utility beyond pharmacological applications, possibly in agriculture and material science (Hu et al., 2011).
Safety And Hazards
The safety information for “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” includes hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-23-16(8-9-21-23)18(25)22-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBYKFYDGNSINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997995.png)


![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2997998.png)
![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)



![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)
